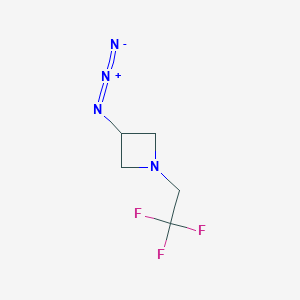

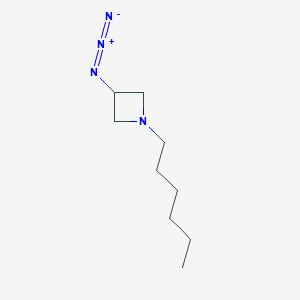

3-Azido-1-hexylazetidine

Übersicht

Beschreibung

3-Azido-1-hexylazetidine (3-AZH) is a synthetic compound that is used in scientific research for a variety of purposes. It is a small molecule with a molecular weight of 121.14 g/mol and a molecular formula of C6H11N3O. 3-AZH is a derivative of the amino acid alanine, and is a member of the azetidine family of compounds. It is a colorless, odorless, and water-soluble compound that is stable in aqueous solutions. 3-AZH has a wide range of applications in biochemistry, molecular biology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Azetidines

The compound 3-Azido-1-hexylazetidine can be used in the synthesis of functionalized azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize these functionalized azetidines .

Drug Development

3-Azido-1-hexylazetidine is used in drug development. The azetidine ring is present in numerous natural products and studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Materials Synthesis

This compound also finds application in materials synthesis. The unique properties of the azetidine ring make it a valuable component in the development of new materials.

Catalytic Processes

Azetidines, such as 3-Azido-1-hexylazetidine, have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Peptidomimetic and Nucleic Acid Chemistry

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .

Wirkmechanismus

Target of Action

Azido compounds, in general, are known to interact with various biological targets, including enzymes and nucleic acids .

Mode of Action

For instance, 3’-azido-3’-deoxythymidine (AZT), a related compound, is known to inhibit cellular metabolism by being activated to the nucleotide level .

Biochemical Pathways

Azido compounds are known to affect various biochemical pathways, often leading to the inhibition of dna synthesis .

Pharmacokinetics

Related azido compounds like azt have been studied, and they exhibit a relatively short half-life and incomplete oral bioavailability .

Result of Action

Related azido compounds like azt are known to have bactericidal activity against many members of the family enterobacteriaceae, including strains of escherichia coli, salmonella typhimurium, klebsiella pneumoniae, shigella flexneri, and enterobacter aerogenes .

Action Environment

It was found that ADNAZ has a low melting temperature at 78 °C .

Eigenschaften

IUPAC Name |

3-azido-1-hexylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-2-3-4-5-6-13-7-9(8-13)11-12-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJNPAZXVPSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

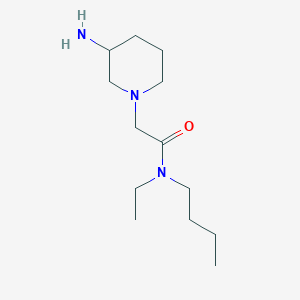

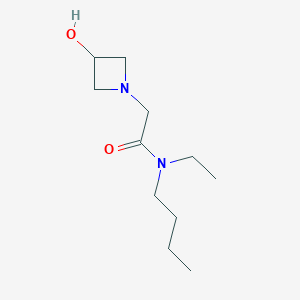

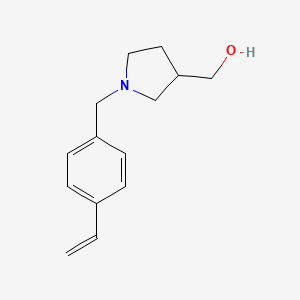

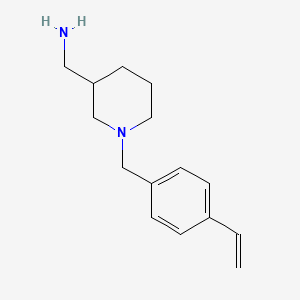

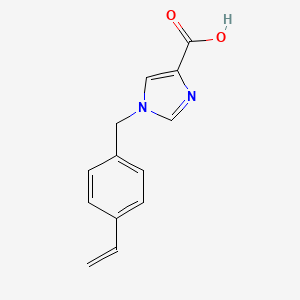

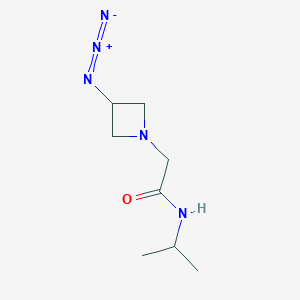

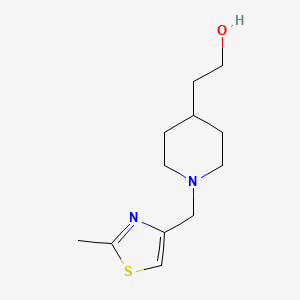

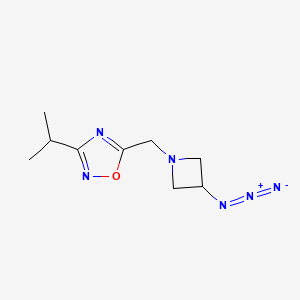

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.